molecular formula C21H23N3O2 B5513944 1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione

1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione

Cat. No. B5513944
M. Wt: 349.4 g/mol
InChI Key: WLHPBGPVTPSPTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar indole and piperazine derivatives involves strategic chemical reactions utilizing available piperazine-2,5-dione. This synthesis can yield various adducts and derivatives through reactions with arylaldehydes, leading to compounds with potential for further chemical modifications and applications (To Akeng’a & R. Read, 2005).

Molecular Structure Analysis

Molecular structure analysis of piperazine-based compounds, including X-ray crystallography and NMR studies, reveals diverse conformational behaviors. For example, the crystal structure of certain piperazine derivatives shows specific conformations that are pivotal for understanding their chemical reactivity and interactions (Yao Wang et al., 2010).

Chemical Reactions and Properties

Piperazine derivatives engage in various chemical reactions, including Dieckmann cyclization, leading to the formation of piperazine-2,5-diones. These reactions are fundamental for constructing complex molecules with specific functional groups, influencing their chemical behavior and potential applications (Claude Larrivée Aboussafy & D. Clive, 2012).

Physical Properties Analysis

The physical properties of piperazine-based compounds are influenced by their molecular structure. For instance, the synthesis and characterization of unsaturated piperazine-2,5-dione derivatives demonstrate their liquid-crystalline properties, which are dependent on their molecular shape and intermolecular interactions (Wen-Ren Li et al., 2000).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity and stability, can be elucidated through spectroscopic methods like FT-IR, FT-Raman, and NMR. These analyses provide insights into the conformers of the compound, its electronic structure, and potential for interactions with other molecules, highlighting the compound’s versatility in chemical synthesis and applications (K. Subashini & S. Periandy., 2017).

Scientific Research Applications

  • Synthesis and Chemical Characterization :

    • Indole Derivatives Synthesis : Indole derivatives similar to 1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione have been synthesized, showing potent acetylcholinesterase inhibitor activity, suggesting potential use in treating Alzheimer's disease (Ismail et al., 2012).
  • Biological and Medicinal Applications :

    • Anticancer Activity : N-Substituted indole derivatives have been synthesized and evaluated for their anticancer activity, showing promising results against human breast cancer cell lines (Kumar & Sharma, 2022).
    • Antiviral Activity : Certain diketopiperazine derivatives have shown modest antiviral activity against influenza A (H1N1) virus (Wang et al., 2013).
  • Chemical Properties and Analysis :

    • Spectroscopic Investigation : Detailed spectroscopic analysis (FT-IR, FT-Raman, UV, NMR) of related compounds like 1-(4-Methylbenzyl) piperazine has been conducted, providing insights into their chemical properties and potential applications (Subashini & Periandy, 2017).
  • Antimicrobial Properties :

    • Antimicrobial Screening : Novel isatin-1,2,3-triazoles with piperidine, morpholine, or piperazine moieties have been synthesized and screened for antimicrobial properties, showing significant antibacterial and antifungal activities (Aouad, 2017).

Safety and Hazards

The compound is classified as a combustible solid . It is recommended that buyers assume responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-16-6-2-3-7-17(16)14-22-10-12-23(13-11-22)15-24-19-9-5-4-8-18(19)20(25)21(24)26/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHPBGPVTPSPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CN3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione

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